N-Acetylcadaverine

Description

Contextualization within Polyamine Biochemistry and Metabolism

Polyamines are critical for numerous cytoplasmic reactions, including DNA replication and protein synthesis. medchemexpress.comchembk.com Their concentrations are tightly regulated through a balance of biosynthetic and catabolic reactions, as well as by controlling the direction of polyamine acetylation and deacetylation. hmdb.ca N-(5-Aminopentyl)acetamide is an integral part of this metabolic network. medchemexpress.com The acetylation of polyamines like cadaverine (B124047) can influence their biological activity and function.

N-(5-Aminopentyl)acetamide as an Endogenous Metabolite

N-(5-Aminopentyl)acetamide is naturally present in various biological systems, from bacteria to higher animals, including humans. medchemexpress.comchembk.com It has been identified in human urine and blood, and its levels can fluctuate under different physiological and pathological conditions. nih.govcaymanchem.comebi.ac.uk For instance, altered levels of polyamines and their acetylated forms have been associated with neurodegenerative conditions and have been studied as potential biochemical markers for certain diseases. biocat.comhmdb.ca

| Biological Sample | Organism | Significance |

| Urine | Human | Presence of N-(5-aminopentyl)acetamide and other acetylated polyamines indicates its role in metabolic pathways. nih.govebi.ac.uk |

| Blood | Human | Elevated levels have been observed in certain health conditions. caymanchem.comebi.ac.uk |

| Brain | Mouse | Acetylation of cadaverine occurs in nuclear and microsomal fractions. caymanchem.comnih.gov |

Biosynthetic Origins and Enzymatic Pathways

The biosynthesis of N-(5-Aminopentyl)acetamide is a multi-step process that begins with the amino acid lysine (B10760008).

The formation of N-(5-Aminopentyl)acetamide starts with the decarboxylation of the essential amino acid lysine to form cadaverine. medchemexpress.comchembk.comontosight.ai This critical reaction is catalyzed by amino acid decarboxylases, specifically lysine decarboxylase. medchemexpress.comchembk.comnih.gov Cadaverine, a diamine, serves as the direct precursor to N-(5-Aminopentyl)acetamide. medchemexpress.com

Once formed, cadaverine undergoes acetylation to yield N-(5-Aminopentyl)acetamide. medchemexpress.com This biochemical transformation involves the transfer of an acetyl group to one of the amino groups of cadaverine. Research on mouse brain tissues has shown that this acetylation activity is primarily located in the nuclear and microsomal fractions. caymanchem.comnih.gov These cellular compartments contain the necessary enzymes to catalyze the formation of N-(5-Aminopentyl)acetamide from cadaverine. nih.gov Studies have also examined the kinetics of this acetylation process, revealing specific enzyme affinities (Km) and maximum reaction velocities (Vmax) for cadaverine and other polyamines. nih.gov

| Subcellular Fraction | Location of Acetylation Activity |

| Nuclear Fraction | Mouse Brain caymanchem.comnih.gov |

| Microsomal Fraction | Mouse Brain caymanchem.comnih.gov |

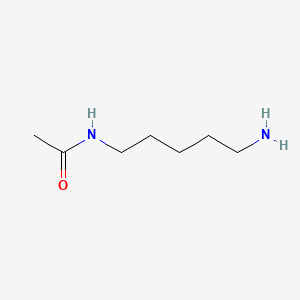

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-aminopentyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOIHHAKNOFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186068 | |

| Record name | Monoacetylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylcadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32343-73-0 | |

| Record name | Acetylcadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32343-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoacetylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032343730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-Aminopentyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetylcadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of N 5 Aminopentyl Acetamide in Cellular and Molecular Processes

Implications in Eukaryotic DNA Replication and Protein Synthesis Pathways

Polyamines, including their acetylated forms like N-(5-Aminopentyl)acetamide, are intricately linked to the core processes of eukaryotic life: DNA replication and protein synthesis. medchemexpress.comhmdb.ca These positively charged molecules are known to interact with negatively charged macromolecules such as DNA and RNA, thereby influencing their structure and function.

Eukaryotic DNA replication is a complex process that involves numerous enzymes and proteins and proceeds in three main stages: initiation, elongation, and termination. libretexts.org The initiation phase requires the DNA to become accessible to the replication machinery. libretexts.org Polyamines are believed to facilitate this by modulating chromatin structure. While direct studies on N-(5-Aminopentyl)acetamide's specific role are ongoing, the general involvement of polyamines in these pathways is well-established. medchemexpress.comnih.gov They are considered essential for proper cell growth and proliferation, which are direct outcomes of efficient DNA replication and protein synthesis. medchemexpress.comhmdb.ca

The synthesis of proteins, another cornerstone of cellular life, is also influenced by the polyamine pool. The intricate machinery of the ribosome and the various factors involved in translation are potential sites of interaction for polyamines. By modulating the conformation and activity of these components, polyamines can impact the rate and fidelity of protein production.

Regulatory Functions in Cellular Growth and Proliferation

The concentration of polyamines, including N-(5-Aminopentyl)acetamide, is tightly regulated within the cell and is closely associated with cell growth and proliferation. hmdb.caevitachem.com The levels of these molecules are controlled through a balance of biosynthetic and catabolic reactions, as well as by the acetylation and deacetylation processes. hmdb.ca Acetylation, which converts cadaverine (B124047) to N-(5-Aminopentyl)acetamide, can alter the charge of the molecule, potentially affecting its interactions with cellular components and its role in signaling pathways that govern cell division and expansion. medchemexpress.com

Altered levels of polyamines have been observed in various physiological and pathological states, underscoring their importance in maintaining cellular homeostasis. hmdb.ca Research suggests that polyamines are significant in cellular processes such as differentiation and apoptosis, further highlighting their regulatory influence on the cell life cycle. evitachem.com

Influence on Microbial Physiology and Membrane Integrity

N-(5-Aminopentyl)acetamide and its precursor, cadaverine, exhibit significant effects on the physiology and structural integrity of various microbes. These effects are particularly notable in their interactions with the bacterial cell envelope.

Studies on Envelope Integrity in Selenomonas ruminantium

In the anaerobic Gram-negative bacterium Selenomonas ruminantium, which is prevalent in the rumen of sheep, cadaverine plays a unique and essential role in maintaining the integrity of the cell envelope. nih.govmerckmillipore.com Unlike in many other bacteria where polyamines primarily function in the cytoplasm, in S. ruminantium, cadaverine is a crucial structural component of the peptidoglycan. nih.govmerckmillipore.com It achieves this by interacting with the periplasm-exposed SLH domain of Mep45, an outer membrane protein of the bacterium. nih.govmerckmillipore.com The biosynthesis of cadaverine in this organism is also noteworthy as it follows a eukaryotic-like pathway. nih.govmerckmillipore.com This specialized function underscores the diverse roles polyamines can play in different organisms.

Modulation of Outer Membrane Permeability in Escherichia coli

In the Gram-negative bacterium Escherichia coli, polyamines, including cadaverine, have been shown to decrease the permeability of the outer membrane. szabo-scandic.comnih.gov The outer membrane of Gram-negative bacteria acts as a selective barrier, with porin channels facilitating the passage of hydrophilic molecules. nih.govnih.gov Studies have demonstrated that polyamines can inhibit the function of these porins, thereby reducing the influx of certain substances, such as β-lactam antibiotics. nih.gov

The inhibitory effect is concentration-dependent, with different polyamines exhibiting varying levels of efficacy. nih.gov This modulation of outer membrane permeability suggests that polyamines may function as endogenous regulators of molecular transport across the bacterial cell envelope. nih.gov

| Microorganism | Process Affected | Key Findings |

| Selenomonas ruminantium | Envelope Integrity | Cadaverine is an essential structural component of the peptidoglycan, interacting with the outer membrane protein Mep45. nih.govmerckmillipore.com |

| Escherichia coli | Outer Membrane Permeability | Polyamines, including cadaverine, inhibit porin function, leading to decreased permeability to hydrophilic compounds. nih.gov |

Synthetic Methodologies and Chemical Derivatization of N 5 Aminopentyl Acetamide

Established Chemical Synthesis Routes from Precursors

The primary and most established route for the synthesis of N-(5-Aminopentyl)acetamide involves the selective mono-N-acetylation of its precursor, cadaverine (B124047) (1,5-diaminopentane). Due to the presence of two primary amine groups in cadaverine, direct acetylation with reagents like acetic anhydride (B1165640) would lead to a mixture of mono- and di-acetylated products, which are challenging to separate. To achieve selective mono-acetylation, a protection strategy is commonly employed.

The most prevalent method utilizes the tert-butyloxycarbonyl (Boc) protecting group. The synthesis proceeds in three main steps:

Mono-N-Boc Protection of Cadaverine: Cadaverine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-cadaverine. This reaction is typically performed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate in an organic solvent, such as methanol (B129727) or dioxane, to a solution of excess cadaverine at a reduced temperature (e.g., in an ice bath) chemicalbook.comchemicalbook.com. The use of a large excess of the diamine favors the formation of the mono-protected product. The reaction mixture is then stirred at room temperature for several hours to ensure completion chemicalbook.com.

Acetylation of the Free Amino Group: The resulting N-Boc-cadaverine, which has one free primary amine, is then acetylated. This is typically achieved by reacting it with an acetylating agent like acetic anhydride wpmucdn.comcem.de. The reaction is often carried out in a suitable organic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) wpmucdn.com.

Deprotection of the N-Boc Group: The final step is the removal of the Boc protecting group to yield N-(5-Aminopentyl)acetamide. This is accomplished under acidic conditions. A common method involves treating the N-acetyl-N'-Boc-cadaverine with a solution of trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane reddit.com. Other methods for Boc deprotection include the use of p-toluenesulfonic acid (TsOH) or even heating in water under catalyst-free conditions semanticscholar.orgsigmaaldrich.com.

Figure 1: General reaction scheme for the synthesis of N-(5-Aminopentyl)acetamide via mono-Boc protection of cadaverine.

Figure 1: General reaction scheme for the synthesis of N-(5-Aminopentyl)acetamide via mono-Boc protection of cadaverine.| Step | Reagents and Conditions | Product |

| 1. Mono-protection | Cadaverine, Di-tert-butyl dicarbonate, Dioxane, 0°C to room temperature | N-Boc-cadaverine |

| 2. Acetylation | N-Boc-cadaverine, Acetic anhydride, DMF | N-acetyl-N'-Boc-cadaverine |

| 3. Deprotection | N-acetyl-N'-Boc-cadaverine, TFA in DCM or 4M HCl in dioxane | N-(5-Aminopentyl)acetamide |

Advanced Synthetic Strategies for Yield and Purity Optimization

Optimizing the yield and purity of N-(5-Aminopentyl)acetamide is critical for its application in sensitive biochemical assays. Advanced strategies focus on improving the efficiency of each synthetic step and the final purification process.

Yield Optimization:

Acetylation Step: To drive the acetylation reaction to completion, a slight excess of acetic anhydride can be used. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) to ensure full conversion of the starting material.

Deprotection Step: The choice of deprotection agent and conditions can influence the final yield. While strong acids like TFA are effective, they can sometimes lead to side reactions. Milder deprotection methods, such as using p-toluenesulfonic acid or heating in water, might offer better yields and a cleaner product profile in some cases semanticscholar.orgsigmaaldrich.com.

Purity Optimization:

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and residual reagents.

Column Chromatography: Following the synthesis, column chromatography is a standard method for purifying N-(5-Aminopentyl)acetamide. The crude product from the deprotection step is typically dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. Elution with a gradient of solvents, for example, a mixture of chloroform, methanol, and ammonia, allows for the separation of the desired product from impurities chemicalbook.com.

High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice hplc.euyoutube.comsemanticscholar.org. This technique offers excellent resolution and can separate N-(5-Aminopentyl)acetamide from closely related impurities. A typical RP-HPLC setup would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like formic acid for mass spectrometry compatibility semanticscholar.org.

| Strategy | Method | Key Considerations |

| Yield Optimization | Control of Stoichiometry | Use a large excess of cadaverine during the Boc-protection step. |

| Reaction Conditions | Maintain low temperatures during the addition of reagents to control reactivity. | |

| Purity Optimization | Column Chromatography | Effective for removing bulk impurities after synthesis. |

| HPLC | Provides high-purity product suitable for sensitive applications. |

Preparation of Isotopically Labeled N-(5-Aminopentyl)acetamide for Metabolic Tracing

Isotopically labeled compounds are invaluable tools for metabolic tracing studies, allowing researchers to follow the fate of a molecule in biological systems. N-(5-Aminopentyl)acetamide can be labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

The general strategy for preparing isotopically labeled N-(5-Aminopentyl)acetamide involves incorporating the isotope during the acetylation step of the synthesis described in section 3.1. This is achieved by using an isotopically labeled acetylating agent.

Deuterium Labeling: To introduce a deuterium label, deuterated acetyl chloride (acetyl-d₃ chloride) can be used as the acetylating agent aatbio.com. This reagent will transfer a trideuterated acetyl group to the free amine of N-Boc-cadaverine.

Carbon-13 Labeling: For ¹³C labeling, ¹³C-labeled acetyl chloride (e.g., acetyl-1-¹³C chloride or acetyl-1,2-¹³C₂ chloride) is employed glpbio.comresearchgate.netnih.gov. This allows for the introduction of one or two ¹³C atoms into the acetyl moiety of the final product.

The subsequent deprotection of the Boc group proceeds as with the unlabeled compound to yield the isotopically labeled N-(5-Aminopentyl)acetamide. The position and extent of labeling can be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Isotope | Labeled Reagent | Position of Label |

| Deuterium (D) | Acetyl-d₃ chloride | Acetyl methyl group |

| Carbon-13 (¹³C) | Acetyl-1-¹³C chloride | Acetyl carbonyl carbon |

| Carbon-13 (¹³C) | Acetyl-1,2-¹³C₂ chloride | Both carbons of the acetyl group |

Derivatization for Biochemical Probes and Conjugates

The free primary amine group of N-(5-Aminopentyl)acetamide makes it a suitable scaffold for derivatization to create biochemical probes and conjugates for various research applications.

Fluorescently labeled derivatives of N-(5-Aminopentyl)acetamide are powerful tools for cellular imaging and fluorescence-based assays. A common strategy for fluorescent labeling involves the reaction of the primary amine with an amine-reactive fluorescent dye.

ATTO Dyes: The ATTO family of fluorescent dyes are widely used due to their high fluorescence quantum yields and photostability. ATTO dyes are commercially available as N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines chemicalbook.comwpmucdn.comcem.dereddit.comsigmaaldrich.comepj-conferences.orgselleckchem.com.

The synthesis of an ATTO-labeled N-(5-Aminopentyl)acetamide would involve the following steps:

Reaction of N-(5-Aminopentyl)acetamide with ATTO-NHS ester: N-(5-Aminopentyl)acetamide is dissolved in a suitable buffer, typically a bicarbonate buffer with a pH of 8.0-9.0, to ensure the primary amine is deprotonated and thus nucleophilic sigmaaldrich.comselleckchem.com. A solution of the desired ATTO-NHS ester in an anhydrous organic solvent like DMF or DMSO is then added to the amine solution chemicalbook.comwpmucdn.comcem.dereddit.comsigmaaldrich.com.

Incubation: The reaction mixture is incubated at room temperature for a period ranging from 30 minutes to a few hours to allow for the formation of a stable amide bond between the dye and N-(5-Aminopentyl)acetamide chemicalbook.comreddit.com.

Purification: The resulting fluorescently labeled conjugate is then purified to remove unreacted dye and other impurities. This is typically achieved using gel permeation chromatography (e.g., Sephadex G-25) or reversed-phase HPLC chemicalbook.comcem.dereddit.com.

| Dye Family | Reactive Group | Reaction Conditions | Application |

| ATTO Dyes | NHS ester | pH 8.0-9.0, Room Temperature | Cellular imaging, Fluorescence assays |

The primary amine of N-(5-Aminopentyl)acetamide can be used to conjugate it to larger molecules, such as proteins, peptides, or nanoparticles, for applications in cellular and in vivo models. These bioconjugates can be used, for example, to generate antibodies against N-(5-Aminopentyl)acetamide or to study its interactions with biological targets.

A common method for bioconjugation is through the use of crosslinking reagents that facilitate the formation of a covalent bond between the amine group of N-(5-Aminopentyl)acetamide and a functional group on the target molecule.

Carbodiimide Chemistry (EDC/NHS):

One of the most widely used methods for conjugating an amine-containing molecule to a carboxyl-containing molecule (e.g., a protein with accessible aspartic or glutamic acid residues) is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) sigmaaldrich.comhplc.eunih.govadooq.comscientificlabs.co.uk.

The bioconjugation process typically involves:

Activation of Carboxyl Groups: The carboxyl groups on the target molecule (e.g., a protein or carboxylated beads) are activated with EDC and NHS in a suitable buffer, typically at a pH of 4.5-7.2 adooq.com. This forms a more stable amine-reactive NHS ester intermediate.

Coupling with N-(5-Aminopentyl)acetamide: N-(5-Aminopentyl)acetamide is then added to the activated molecule. The reaction pH is often raised to 7-8 to facilitate the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond adooq.com.

Quenching and Purification: The reaction is quenched, and the resulting bioconjugate is purified from unreacted components using techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.

This strategy can be employed to conjugate N-(5-Aminopentyl)acetamide to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) for immunization and antibody production adooq.com. The resulting antibodies can then be used as tools to detect and quantify N-(5-Aminopentyl)acetamide in biological samples.

| Conjugation Strategy | Reagents | Target Functional Group | Application |

| Carbodiimide Chemistry | EDC, NHS | Carboxylic acid | Antibody production, Immobilization on surfaces |

Analytical Methodologies for N 5 Aminopentyl Acetamide Detection and Quantification

Application of Chromatographic Techniques

Chromatography is a fundamental technique for separating N-(5-Aminopentyl)acetamide from complex biological matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized, often in conjunction with mass spectrometry for enhanced sensitivity and specificity.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like N-(5-Aminopentyl)acetamide. The separation is typically achieved on a stationary phase, with a liquid mobile phase moving the sample through the column.

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of polar compounds like N-(5-Aminopentyl)acetamide, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes.

A comprehensive method for the analysis of nitrogen-related plant metabolites, including acetylated biogenic amines, utilized a combination of HILIC and reversed-phase chromatography with pre-column derivatization nih.gov. While specific parameters for N-(5-Aminopentyl)acetamide were not detailed, the general approach is applicable.

| Parameter | Description |

| Stationary Phase | Typically a silica-based column with polar functional groups for HILIC or a C18 column for reversed-phase chromatography. |

| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly used in HILIC. For reversed-phase, a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid, is employed. |

| Detector | UV detectors can be used if the compound has a suitable chromophore or after derivatization. However, mass spectrometry is the preferred detector for its high sensitivity and specificity. |

GC is a powerful technique for the separation of volatile and thermally stable compounds. For non-volatile compounds like N-(5-Aminopentyl)acetamide, derivatization is necessary to increase their volatility and improve their chromatographic behavior.

A common derivatization strategy for polyamines and their acetylated derivatives is trifluoroacetylation, which involves reacting the amine groups with trifluoroacetic anhydride (B1165640) (TFAA) bohrium.com. Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide bohrium.com.

A study on the analysis of polyamines utilized a GC-MS method with deuterated analogs as internal standards for quantification bohrium.com. The separation was achieved on a packed column, with a temperature program to elute the derivatized polyamines bohrium.com.

| Parameter | Description |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). |

| Column | Fused silica (B1680970) capillary columns with various stationary phases are commonly used. |

| Carrier Gas | Helium or hydrogen. |

| Detector | A Flame Ionization Detector (FID) can be used, but a Mass Spectrometer (MS) is preferred for its ability to provide structural information and high selectivity. |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the analysis of N-(5-Aminopentyl)acetamide, offering high sensitivity, selectivity, and structural information. It is often coupled with a chromatographic separation technique like LC or GC.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of N-(5-Aminopentyl)acetamide in complex biological samples.

In a typical LC-MS setup, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like N-(5-Aminopentyl)acetamide, as it is a soft ionization method that minimizes fragmentation.

A comprehensive LC-MS/MS method was developed for the simultaneous analysis of amino acids, biogenic amines, and their acetylated derivatives in plants nih.gov. This method involved a one-step extraction followed by fractionation and analysis using a combination of HILIC and reversed-phase chromatography coupled to a tandem mass spectrometer nih.gov. Such an approach allows for the profiling of a wide range of metabolites, including N-(5-Aminopentyl)acetamide, in a single run.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds and for highly selective quantification. In MS/MS, a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

The use of tandem MS, particularly with triple quadrupole instruments, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In these modes, specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity for quantification.

Development and Validation of High-Throughput Assays

The development of high-throughput assays is essential for screening large numbers of samples, for example, in clinical studies or drug discovery. While specific high-throughput assays for N-(5-Aminopentyl)acetamide are not detailed in the provided search results, the principles of assay development and validation can be applied.

A high-throughput assay would typically involve automated sample preparation, rapid analysis, and automated data processing. The use of 96-well or 384-well plates for sample handling is common.

For the analysis, techniques like rapid LC-MS/MS methods with short run times or direct infusion mass spectrometry could be employed. The validation of such an assay is critical to ensure its reliability and would involve assessing parameters such as:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Fluorescence-based assays are also a common platform for high-throughput screening. While not directly applicable to the non-fluorescent N-(5-Aminopentyl)acetamide, derivatization with a fluorescent tag could potentially be used to develop such an assay.

Standardization and Reference Material Development for N-(5-Aminopentyl)acetamide

The establishment of a certified reference material (CRM) for N-(5-Aminopentyl)acetamide is a critical prerequisite for ensuring the accuracy, reliability, and comparability of analytical data across different laboratories and studies. The development of such a reference standard involves a comprehensive characterization of the material's identity, purity, and stability. This process adheres to stringent metrological principles to assign a certified property value with a stated uncertainty.

The production of a candidate reference material for N-(5-Aminopentyl)acetamide begins with its synthesis and subsequent purification. Chemical synthesis is followed by multiple purification steps, such as recrystallization or preparative chromatography, to achieve a high degree of chemical purity. The purified material is then subjected to a rigorous analytical workflow to confirm its identity and to quantify its purity and relevant impurities.

Identity Confirmation: The unequivocal identification of the purified N-(5-Aminopentyl)acetamide is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure. The observed chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, must be consistent with the expected structure of N-(5-Aminopentyl)acetamide.

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural confirmation.

Purity Assessment: The purity of the N-(5-Aminopentyl)acetamide candidate reference material is a critical parameter and is determined using a mass balance approach. This involves the independent quantification of the main component and all significant impurities.

Quantitative NMR (qNMR): qNMR is a primary ratio method that can be used for the accurate determination of the purity of the N-(5-Aminopentyl)acetamide. By using a certified internal standard with a known purity, the absolute purity of the target compound can be calculated from the integral ratios of specific signals from both the analyte and the internal standard in the ¹H NMR spectrum.

Hypothetical Data Table: qNMR Purity Assessment of N-(5-Aminopentyl)acetamide

| Parameter | Value |

| Analyte (N-(5-Aminopentyl)acetamide) | |

| Analyte Signal (Integral) | 1.00 |

| Number of Protons (Analyte Signal) | 2 (e.g., -CH₂-NHCO-) |

| Molecular Weight ( g/mol ) | 144.22 |

| Internal Standard (e.g., Maleic Acid) | |

| Internal Standard Signal (Integral) | 1.05 |

| Number of Protons (IS Signal) | 2 |

| Molecular Weight of IS ( g/mol ) | 116.07 |

| Purity of IS (%) | 99.95 |

| Calculated Purity of N-(5-Aminopentyl)acetamide (%) | 99.89 |

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), or with a UV detector if the impurities are chromophoric, is employed to separate and quantify organic impurities. Gas chromatography (GC) with a flame ionization detector (FID) can be used to assess volatile organic impurities.

Water Content: The Karl Fischer titration method is the gold standard for the precise determination of water content in the material. pharmaguideline.comlabicom.cznihs.go.jpmetrohm.commetrohmsiam.com

Inorganic Impurities: Inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) are used to quantify trace amounts of inorganic impurities and residual catalysts. mt.comacs.orgacs.orglgcstandards.comintertek.com

Residual Solvents: Headspace GC-MS is the standard method for the identification and quantification of residual solvents from the synthesis and purification processes.

Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used as a complementary technique for purity assessment based on the melting point depression. scielo.br

Stability Assessment: The stability of the N-(5-Aminopentyl)acetamide reference material is evaluated under various storage conditions to establish its shelf life and recommended storage protocols. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines. labicom.czmetrohm.comacs.orgacs.orglgcstandards.com Samples of the reference material are stored at different temperatures and humidity levels (e.g., long-term at 25 °C/60% RH, accelerated at 40 °C/75% RH). labicom.cz At specified time points, the purity and other critical parameters of the stored samples are re-assessed using the analytical methods described above to monitor for any degradation.

Hypothetical Data Table: Stability Study of N-(5-Aminopentyl)acetamide Reference Material

| Storage Condition | Time Point | Purity by HPLC (%) | Total Impurities (%) | Appearance |

| 25 °C / 60% RH | Initial | 99.91 | 0.09 | White solid |

| 6 Months | 99.90 | 0.10 | White solid | |

| 12 Months | 99.89 | 0.11 | White solid | |

| 40 °C / 75% RH | 3 Months | 99.85 | 0.15 | White solid |

| 6 Months | 99.80 | 0.20 | White solid |

Certification: Once the identity, purity, and stability of the candidate material have been thoroughly characterized, a certified value for the purity, along with its associated uncertainty, is assigned. The certification process involves a comprehensive statistical evaluation of all the data obtained from the different analytical methods. The certified reference material is then accompanied by a certificate of analysis that details the characterization process, the certified property values and their uncertainties, and instructions for proper use and storage.

Role of N 5 Aminopentyl Acetamide in Disease Pathogenesis and Therapeutic Research

Contributions to Inflammation Pathways and Immunomodulation

While direct studies on the immunomodulatory effects of N-(5-Aminopentyl)acetamide are limited, research on structurally related acetylated compounds provides insights into its potential role in inflammation. The acetylation of polyamines is a critical mechanism for regulating their biological activity, and this process can influence inflammatory responses. glpbio.com

Studies on other N-acetylated molecules, such as N-acetyl glucosamine (B1671600) (NAG) derivatives, have demonstrated anti-inflammatory properties. For instance, certain NAG derivatives have been shown to inhibit the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This suggests that the acetyl group can be a key determinant of a molecule's ability to modulate inflammatory pathways.

Furthermore, N-acetylcysteine (NAC), another well-studied acetylated compound, has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. nih.gov NAC's anti-inflammatory effects are also attributed to its ability to decrease the production of inflammatory mediators. medchemexpress.com Given these findings in related compounds, it is plausible that N-(5-Aminopentyl)acetamide may also exert immunomodulatory effects, potentially by influencing macrophage activity and the production of inflammatory cytokines. However, direct experimental evidence is needed to confirm these hypotheses.

Significance in Cancer Biology and Potential for Antineoplastic Strategies

The role of polyamines in cancer is well-established, as their levels are often elevated in cancer cells to support rapid proliferation. The acetylation of polyamines, catalyzed by enzymes like spermidine/spermine N1-acetyltransferase (SSAT), is a key regulatory step in polyamine metabolism and has been investigated as a target for cancer therapy. mdpi.com

Metabolomic studies have identified N-(5-Aminopentyl)acetamide's precursor, cadaverine (B124047), along with other polyamines like N-acetylputrescine, as potential biomarkers for lung cancer. nih.gov Elevated levels of these molecules have been associated with the progression of squamous cell carcinoma of the lung. nih.gov This suggests that alterations in the metabolic pathways leading to the formation of N-(5-Aminopentyl)acetamide may be indicative of cancerous processes.

While N-(5-Aminopentyl)acetamide itself has not been extensively studied as a direct anticancer agent, the broader family of acetamide (B32628) derivatives has shown promise in this area. Various synthesized acetamide derivatives have exhibited anticancer activity against different cancer cell lines, including breast cancer and neuroblastoma. nih.gov These findings suggest that the acetamide scaffold could be a valuable starting point for the development of novel antineoplastic agents. Further research is warranted to explore whether N-(5-Aminopentyl)acetamide or its synthetic derivatives possess direct anticancer properties.

Related Compounds in Cancer Research

| Compound | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| N-acetylputrescine | Lung Cancer | Elevated levels associated with cancer progression | nih.gov |

| Cadaverine | Lung Cancer | Elevated levels associated with cancer progression | nih.gov |

| Acetamide Derivatives | Breast Cancer, Neuroblastoma | Anticancer activity in cell lines | nih.gov |

Implications in Metabolic Disease Research and Homeostasis

The acetylation of polyamines is intricately linked to cellular metabolism, and dysregulation of this process can have implications for metabolic diseases. The enzyme SSAT, which is involved in the production of acetylated polyamines, connects polyamine metabolism with lipid and carbohydrate metabolism through its impact on acetyl-CoA and ATP levels. mdpi.com

Elevated concentrations of N-(5-Aminopentyl)acetamide have been detected in individuals with Chronic Obstructive Pulmonary Disease (COPD), a condition often associated with systemic inflammation and metabolic disturbances. nih.gov This finding suggests a potential link between this metabolite and the pathogenesis of diseases with a metabolic component.

Studies on N-acetylcysteine (NAC) have demonstrated beneficial effects in the context of metabolic syndrome. NAC has been shown to improve insulin (B600854) resistance and lipid profiles in patients with metabolic syndrome, highlighting the potential therapeutic role of acetylated compounds in metabolic disorders. mdpi.com While direct evidence for N-(5-Aminopentyl)acetamide is lacking, the findings from related molecules suggest that it could be a relevant area for future investigation into its role in metabolic homeostasis.

N-acetylated Compounds in Metabolic Disease Research

| Compound | Metabolic Condition | Observed Effect | Reference |

|---|---|---|---|

| N-(5-Aminopentyl)acetamide | COPD | Higher concentrations detected in patients | nih.gov |

| N-acetylcysteine (NAC) | Metabolic Syndrome | Improved insulin resistance and lipid profiles | mdpi.com |

Utility as a Biochemical Reagent and Building Block in Drug Discovery

While specific documented uses of N-(5-Aminopentyl)acetamide as a biochemical reagent or a direct building block in major drug discovery projects are not widely reported in the available literature, its chemical structure suggests potential utility. As a diamine with one of the amino groups protected as an acetamide, it could serve as a useful intermediate in organic synthesis. The free primary amine allows for further chemical modifications, while the acetylated amine is less reactive.

The broader class of acetamide derivatives has been extensively explored in medicinal chemistry for the synthesis of compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties. nih.govnih.gov The synthesis of various acetamide derivatives often involves the reaction of an amine with an acetylating agent, a process that is fundamental to the formation of N-(5-Aminopentyl)acetamide from cadaverine. The principles of these synthetic strategies could be applied to create a library of N-(5-Aminopentyl)acetamide derivatives for screening in various disease models.

Investigations into Analogues and Derivatives with Therapeutic Relevance

The development of analogues and derivatives of bioactive molecules is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. While there is a lack of extensive research focused specifically on analogues of N-(5-Aminopentyl)acetamide, the therapeutic potential of other acetamide derivatives is well-documented.

For example, various 2-(substituted phenoxy) acetamide derivatives have been synthesized and shown to possess anticancer, anti-inflammatory, and analgesic activities. nih.gov Additionally, novel thiol-amide derivatives of N-acetylcysteine, such as NAC-amide, have been developed as potential treatments for neurodegenerative disorders due to their antioxidant and anti-inflammatory properties.

These examples underscore the therapeutic potential that can be unlocked by modifying the basic acetamide scaffold. Future research could focus on the rational design and synthesis of N-(5-Aminopentyl)acetamide analogues. By introducing different functional groups or altering the carbon chain length, it may be possible to develop novel compounds with enhanced therapeutic activity for a range of diseases, from inflammatory conditions to cancer.

Computational and Theoretical Studies of N 5 Aminopentyl Acetamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are fundamental tools for exploring the conformational landscape and dynamic behavior of molecules like N-(5-Aminopentyl)acetamide. These methods use principles of physics and chemistry to create computational models of molecules and simulate their motion over time.

Molecular dynamics (MD) simulations, for instance, can track the movements of each atom in N-(5-Aminopentyl)acetamide, providing a detailed picture of its flexibility and how it interacts with its environment, such as in an aqueous solution. nih.gov By applying force fields, which are sets of parameters that describe the potential energy of the atoms, these simulations can predict the most stable conformations of the molecule. mdpi.com Software packages like GROMACS and Desmond are commonly used to perform such simulations. mdpi.comnih.gov For a flexible molecule like N-(5-Aminopentyl)acetamide, with its rotatable bonds in the pentyl chain, MD simulations can reveal the range of shapes it can adopt, which is crucial for understanding its ability to bind to specific biological receptors.

Theoretical calculations can also predict various physicochemical properties. These predicted properties are valuable for understanding the molecule's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of N-(5-Aminopentyl)acetamide

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C7H16N2O | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| XlogP | -0.3 | PubChem |

| Monoisotopic Mass | 144.12627 Da | PubChem uni.lu |

| Polar Surface Area | 52.04 Ų | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Structure-Activity Relationship (SAR) Analyses for Biological Functions

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.gov In the context of N-(5-Aminopentyl)acetamide, computational SAR studies would involve systematically modifying its structure and predicting the effect of these changes on a specific biological function.

A hypothetical SAR study could explore:

Chain Length: Modifying the length of the pentyl (five-carbon) chain to understand how this affects binding to a target.

Amine and Acetyl Group Positions: Altering the positions of the terminal amino group and the acetylated amino group.

Functional Group Substitution: Replacing the acetyl group with other acyl groups or the primary amine with other functional groups to probe the specific interactions required for activity.

By creating a library of virtual derivatives and computationally screening them against a biological target, researchers can build a model that correlates structural features with activity. mdpi.com This process helps in identifying the key parts of the molecule, known as the pharmacophore, that are essential for its biological effect. Such studies are crucial for designing new molecules with enhanced potency or selectivity. nih.govmdpi.com

In Silico Prediction of Ligand-Receptor Interactions and Binding Affinity

To understand the biological role of N-(5-Aminopentyl)acetamide, it is essential to identify its protein binding partners and characterize these interactions. In silico methods, particularly molecular docking and binding free energy calculations, are powerful techniques for this purpose. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.net Using software like AutoDock Vina or Glide, researchers can dock N-(5-Aminopentyl)acetamide into the binding site of a potential target protein. nih.gov The results of a docking simulation include a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues. mdpi.comresearchgate.net

Table 2: Hypothetical Docking Results for N-(5-Aminopentyl)acetamide with a Target Protein

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (ΔG) | The predicted free energy of binding. A more negative value indicates stronger binding. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's binding pocket that form significant interactions with the ligand. | Asp121, Tyr82, Phe290 |

| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and the receptor, including distances. | N-H (amine) to O (Asp121) at 2.9 Å; O (carbonyl) to H-N (Tyr82) at 3.1 Å |

| Hydrophobic Interactions | Interactions involving the nonpolar parts of the ligand and receptor. | Pentyl chain with Phe290 |

Computational Analysis of Metabolic Fluxes and Pathways Involving N-(5-Aminopentyl)acetamide

N-(5-Aminopentyl)acetamide is a product of polyamine metabolism, specifically the acetylation of cadaverine (B124047). medchemexpress.com Cadaverine itself is produced from the decarboxylation of the amino acid lysine (B10760008). medchemexpress.com Computational analysis of metabolic fluxes can provide a quantitative understanding of the rates of synthesis and degradation of this compound within a cell and how its metabolism is integrated with other cellular pathways.

Metabolic flux analysis uses computational models of metabolic networks to predict the flow of metabolites through the network. Techniques like Flux Balance Analysis (FBA) can be used to simulate how changes in nutrient availability or genetic modifications might affect the production or consumption of N-(5-Aminopentyl)acetamide.

A computational model of the metabolic pathway involving N-(5-Aminopentyl)acetamide would include the enzymatic reactions for:

The conversion of lysine to cadaverine.

The acetylation of cadaverine by an N-acetyltransferase to form N-(5-Aminopentyl)acetamide.

Any subsequent reactions that further metabolize N-(5-Aminopentyl)acetamide.

By simulating this pathway, researchers could predict how the concentration of N-(5-Aminopentyl)acetamide might change under various physiological or pathological conditions. This could provide insights into its potential role as a biomarker or its involvement in cellular regulation.

Future Directions and Emerging Research Avenues

Integration of Omics-Based Approaches (e.g., Metabolomics, Proteomics) in Polyamine Research

The integration of "omics" technologies is set to revolutionize the understanding of N-(5-Aminopentyl)acetamide's role in biological systems. Metabolomics and proteomics, in particular, offer a comprehensive view of the metabolic landscape, enabling researchers to connect changes in polyamine levels with broader cellular processes.

Untargeted metabolomics provides a global snapshot of all metabolites in a biological sample, which can reveal unexpected changes in polyamine pathways associated with disease or environmental stress. nih.gov Targeted metabolomics, conversely, allows for the precise quantification of N-(5-Aminopentyl)acetamide and related compounds, offering high specificity and sensitivity for biomarker discovery. nih.gov Proteomics complements this by identifying and quantifying the proteins and enzymes involved in the biosynthesis, catabolism, and transport of N-(5-Aminopentyl)acetamide. This integrated approach can elucidate the complete pathway, from genetic regulation to metabolic output, providing a holistic view of its function. nih.gov By correlating proteomic data with metabolomic profiles, researchers can identify enzymatic bottlenecks or dysregulations in the metabolic pathways of N-(5-Aminopentyl)acetamide, which is crucial for understanding its role in pathophysiology. nih.govnih.gov

Table 1: Omics Approaches in Polyamine Research

| Omics Technology | Application in N-(5-Aminopentyl)acetamide Research | Potential Insights |

| Metabolomics | Quantification of N-(5-Aminopentyl)acetamide and other polyamines in biofluids (urine, plasma). | Identification as a potential biomarker for diseases like cancer. doronscientific.comresearchgate.net |

| Proteomics | Identification and quantification of enzymes in the polyamine metabolic pathway. | Understanding regulatory mechanisms and enzymatic dysregulation in disease. nih.gov |

| Integrative Omics | Correlation of metabolite levels with protein expression and gene regulation. | Comprehensive understanding of the compound's role in cellular networks and disease progression. |

Development of Advanced Biosensors and Detection Technologies for N-(5-Aminopentyl)acetamide

While current detection of N-(5-Aminopentyl)acetamide relies on sophisticated analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the future lies in the development of rapid, sensitive, and portable biosensors. nih.govresearchgate.net These advanced tools are essential for real-time monitoring in clinical and industrial settings.

Future biosensors for N-(5-Aminopentyl)acetamide are likely to leverage nanomaterials such as gold nanoparticles, silver nanoparticles, and carbon nanotubes to enhance signal transduction and sensitivity. nih.gov The development of these sensors can be broadly categorized by their transduction method.

Electrochemical Biosensors: These sensors measure changes in electrical properties resulting from the interaction between N-(5-Aminopentyl)acetamide and a biorecognition element (e.g., an enzyme or antibody). They are known for their high sensitivity and potential for miniaturization.

Optical Biosensors: These devices detect changes in light properties, such as fluorescence or color, upon binding of the target molecule. mdpi.com They offer advantages in terms of direct visualization and simplicity.

Piezoelectric Biosensors: These sensors measure changes in mass on a crystal's surface, providing a highly sensitive detection method.

The biorecognition element is critical for the sensor's specificity. Research is focused on identifying or engineering enzymes and aptamers that bind specifically to N-(5-Aminopentyl)acetamide. The integration of these biosensors into lab-on-a-chip devices could enable automated, high-throughput analysis of biological samples. nih.gov

Table 2: Emerging Biosensor Technologies for N-(5-Aminopentyl)acetamide

| Biosensor Type | Transduction Principle | Biorecognition Element | Key Advantages |

| Electrochemical | Measures changes in current, voltage, or impedance. | Enzymes (e.g., polyamine oxidase), Antibodies | High sensitivity, low cost, portability. nih.gov |

| Optical (Fluorescent, Colorimetric) | Detects changes in light intensity or color. | Aptamers, Nanoparticles | Visual detection, rapid response. nih.govmdpi.com |

| Piezoelectric | Measures changes in frequency due to mass binding. | Specific binding proteins | Extreme sensitivity, label-free detection. |

Exploration of N-(5-Aminopentyl)acetamide's Role in Diverse Biological Systems and Organisms

N-(5-Aminopentyl)acetamide is the acetylated derivative of cadaverine (B124047), a polyamine produced from the breakdown of the amino acid lysine (B10760008). glpbio.com Polyamines are fundamental to a wide array of cellular functions, including DNA replication and protein synthesis, making them essential for the growth of virtually all living organisms, from bacteria to mammals. glpbio.com

Initial research has identified cadaverine in the outer membranes of bacteria such as Selenomonas ruminantium and Escherichia coli, where it plays a role in maintaining envelope integrity. glpbio.com The acetylation of cadaverine to form N-(5-Aminopentyl)acetamide is a key metabolic step that modulates its activity and function. Future research will focus on elucidating the specific roles of this acetylated form in a broader range of organisms. Investigating its presence and function in different microbial species, plants, and animal models will shed light on its evolutionary significance and diverse biological activities. Understanding how its production is regulated in response to different physiological and environmental conditions can reveal its importance in stress responses, development, and inter-organismal communication.

Therapeutic Targeting of N-(5-Aminopentyl)acetamide Metabolism for Disease Intervention

The involvement of polyamines in cell proliferation has long made their metabolic pathways an attractive target for therapeutic intervention, particularly in oncology. glpbio.com N-(5-Aminopentyl)acetamide has been highlighted as a promising biochemical marker for cancer and other pathophysiological conditions. doronscientific.com Elevated levels of acetylated polyamines are often detected in the urine of cancer patients, suggesting that the metabolic flux through the polyamine pathway is altered in malignancy. researchgate.net

Future therapeutic strategies may focus on targeting the enzymes responsible for the acetylation and deacetylation of polyamines. By modulating the levels of N-(5-Aminopentyl)acetamide, it may be possible to influence cell growth and survival. Furthermore, its role as a biomarker can be leveraged for early diagnosis, prognosis, and monitoring the efficacy of cancer treatments. Research into developing small molecule inhibitors or activators of the enzymes that metabolize N-(5-Aminopentyl)acetamide could lead to novel therapeutic agents for a variety of diseases characterized by dysregulated cell growth. nih.gov

Application in Synthetic Biology and Metabolic Engineering for Biotechnological Production

Synthetic biology and metabolic engineering offer powerful tools for the sustainable and cost-effective production of valuable chemicals in microbial hosts. lbl.govnih.gov These approaches involve the rational design and manipulation of cellular chemistry to create microbial cell factories capable of producing target molecules like N-(5-Aminopentyl)acetamide. lbl.gov

The biotechnological production of N-(5-Aminopentyl)acetamide can be achieved by engineering common chassis organisms such as Escherichia coli or Saccharomyces cerevisiae. lbl.gov The general strategy involves:

Pathway Construction: Introducing the necessary biosynthetic genes to convert a simple carbon source or a precursor like lysine into N-(5-Aminopentyl)acetamide. This includes genes for lysine decarboxylase (to produce cadaverine) and an appropriate N-acetyltransferase.

Pathway Optimization: Fine-tuning the expression of pathway enzymes to maximize product yield and minimize the formation of unwanted byproducts. This can involve modifying gene expression levels and engineering enzymes for improved activity. nih.gov

Host Engineering: Modifying the host organism's metabolism to increase the availability of precursors and cofactors (like acetyl-CoA) needed for the biosynthetic pathway. mdpi.com

By harnessing these strategies, synthetic biology can enable the large-scale production of N-(5-Aminopentyl)acetamide for use as a chemical standard, a research tool, or a platform chemical for the synthesis of other valuable compounds. nih.gov

Q & A

Q. What is the role of N-(5-Aminopentyl)acetamide in polyamine metabolism studies, and how is it methodologically applied?

N-(5-Aminopentyl)acetamide (also termed N-Acetylcadaverine) is the acetylated derivative of the polyamine cadaverine, a metabolite involved in cellular processes like apoptosis, proliferation, and stress response. Researchers use it to investigate polyamine catabolism, acetylation-dependent regulation, or as a precursor in enzymatic assays (e.g., acetyltransferase activity). Methodologically, it is dissolved in polar solvents (e.g., DMSO or water) for in vitro studies, with concentrations validated via HPLC or mass spectrometry .

Q. What storage and handling protocols ensure the stability of N-(5-Aminopentyl)acetamide in laboratory settings?

The compound is hygroscopic and light-sensitive. Recommended storage conditions include aliquoting into airtight vials, storing at -20°C in the dark , and avoiding repeated freeze-thaw cycles. Post-solubilization (e.g., in DMSO), working solutions should be used within one month to prevent degradation .

Advanced Research Questions

Q. How can researchers address instability challenges of N-(5-Aminopentyl)acetamide in long-term cell-based assays?

Instability arises from hydrolysis or enzymatic deacetylation. Strategies include:

Q. What experimental designs are optimal for studying N-(5-Aminopentyl)acetamide’s interaction with polyamine transporters?

Competitive inhibition assays using radiolabeled cadaverine (³H or ¹⁴C) or fluorescence polarization (FP) with tagged polyamines are common. Dose-response curves (0.1–100 µM) and kinetic parameters (Km, Vmax) should be measured under controlled pH (7.4) and temperature (37°C). Cross-validation with CRISPR-edited transporter-deficient cell lines reduces off-target effects .

Q. How should researchers resolve contradictions in reported bioactivity data for N-(5-Aminopentyl)acetamide across studies?

Discrepancies may stem from:

- Purity variations : Verify lot-specific certificates of analysis (≥98% purity) and confirm via NMR or HRMS .

- Cell line specificity : Test across multiple models (e.g., cancer vs. normal cells).

- Assay interference : Pre-treat samples with acylase to rule out cadaverine contamination .

Methodological and Analytical Questions

Q. What techniques are recommended for quantifying N-(5-Aminopentyl)acetamide in complex biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column, positive ionization mode, and transitions m/z 144.2 → 86.1 (quantifier) and 144.2 → 58.1 (qualifier).

- Derivatization assays : Pre-column derivatization with dansyl chloride enhances UV/fluorescence detection sensitivity .

Q. How can researchers design controls to validate N-(5-Aminopentyl)acetamide’s specificity in enzyme inhibition studies?

- Include negative controls with non-acetylated cadaverine.

- Use acetyltransferase knockout models to confirm on-target activity.

- Benchmark against known inhibitors (e.g., spermidine acetyltransferase inhibitors) .

Data Interpretation and Validation

Q. What statistical approaches are critical for analyzing dose-dependent effects of N-(5-Aminopentyl)acetamide in high-throughput screens?

Q. How can metabolomic profiling elucidate the downstream effects of N-(5-Aminopentyl)acetamide exposure?

Conduct untargeted metabolomics via GC-MS or UPLC-QTOF, focusing on polyamine pathways (e.g., spermidine, spermine). Pair with pathway enrichment tools (e.g., MetaboAnalyst) and correlate with transcriptomic data (RNA-seq) for mechanistic insights .

Ethical and Safety Considerations

Q. Q. What safety protocols are mandated for handling N-(5-Aminopentyl)acetamide in compliance with laboratory regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.